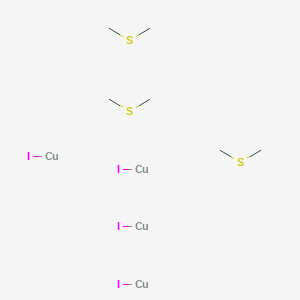

iodocopper;methylsulfanylmethane

Description

Properties

IUPAC Name |

iodocopper;methylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6S.4Cu.4HI/c3*1-3-2;;;;;;;;/h3*1-2H3;;;;;4*1H/q;;;4*+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRJJSAVIXAAON-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.CSC.CSC.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cu4I4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445897 | |

| Record name | Copper iodide dimethyl sulfide complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

948.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914915-20-1 | |

| Record name | Copper iodide dimethyl sulfide complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 914915-20-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Iodocopper;methylsulfanylmethane and Analogous Copper I Thioether Iodide Complexes

Synthetic Routes to Discrete Molecular Complexes

The creation of well-defined molecular copper(I) thioether-iodide complexes is crucial for understanding their structure-activity relationships and for their effective application in synthesis. Several key strategies have been developed to access these compounds.

Direct Adduct Formation from Copper(I) Iodide and Dimethyl Sulfide (B99878) Ligands

The most straightforward method for the synthesis of iodocopper;methylsulfanylmethane is the direct reaction of copper(I) iodide with dimethyl sulfide (DMS). A common procedure involves treating copper(I) iodide with an excess of dimethyl sulfide in a suitable solvent, such as diethyl ether. The resulting solution, upon filtration and dilution with a less polar solvent like hexanes, yields the complex as a crystalline solid. orgsyn.org

Interestingly, the stoichiometry of the resulting complex can vary. A well-characterized example is the CuI·0.75DMS complex, which has the chemical formula C₆H₁₈Cu₄I₄S₃. orgsyn.org This stoichiometry was confirmed by elemental analysis. orgsyn.org This particular complex has demonstrated significant utility as a catalyst in organic synthesis, for instance, in the direct conjugate addition of alkenyl groups from vinylzirconocene reagents to α,β-unsaturated aldehydes and ketones. nih.gov The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at elevated temperatures. orgsyn.org

| Reactants | Solvent System | Product | Key Features | Reference |

| Copper(I) Iodide, Dimethyl Sulfide | Diethyl ether/Hexanes | CuI·0.75DMS (C₆H₁₈Cu₄I₄S₃) | Forms white prismatic crystals. | orgsyn.org |

Ligand Exchange and Cluster Rearrangement Strategies in Copper(I) Systems

Ligand exchange represents a versatile strategy for the synthesis of a wider array of copper(I) thioether-iodide complexes and for the modification of existing cluster structures. In a general sense, a ligand exchange reaction involves the replacement of one or more ligands in a coordination complex with different ones. This process can lead to significant changes in the structure, stability, and reactivity of the complex.

While specific studies on ligand exchange in this compound are not extensively detailed in the provided context, the principles can be inferred from related systems. For instance, the stability of copper(I) complexes with various ligands is a key factor. The introduction of a new ligand can shift the equilibrium, leading to the formation of a new complex. This is particularly relevant when considering the introduction of more strongly coordinating ligands than dimethyl sulfide, such as certain phosphines or chelating N-donor ligands.

Cluster rearrangement is often a consequence of ligand exchange. The introduction of a new ligand can alter the preferred coordination geometry around the copper centers, leading to a reorganization of the entire copper-iodide core. This can result in the formation of different cluster motifs, for example, changing from a cubane-like [Cu₄I₄] core to other structural arrangements. The precise nature of the resulting cluster is dependent on the steric and electronic properties of the incoming ligand.

Preparation of Related Copper(I) Thiolate Complexes and Their Reactivity with Iodoarenes

Closely related to thioether complexes are copper(I) thiolate complexes, which have emerged as key intermediates in copper-catalyzed cross-coupling reactions. These complexes can be synthesized and subsequently reacted with iodoarenes to form valuable carbon-sulfur bonds.

A common synthetic route involves the reaction of a copper(I) source, such as copper(I) tert-butoxide tetramer ([CuOtBu]₄), with an arenethiol in the presence of an ancillary ligand. nih.govacs.orgberkeley.edu For example, copper(I) thiophenolato complexes ligated by 1,10-phenanthroline (B135089) (phen) or 2,9-dimethyl-1,10-phenanthroline (Me₂phen) have been isolated in high yields. nih.govacs.orgberkeley.edu X-ray crystallographic analysis of [(phen)Cu(μ-SC₆H₅)]₂ revealed a dimeric structure with bridging thiophenolate ligands. nih.govacs.orgberkeley.edu

These isolated copper(I) thiolate complexes have been shown to react with iodoarenes to produce aryl sulfides. For instance, the reaction of a phenanthroline-ligated copper(I) thiophenolato complex with p-iodotoluene in DMSO-d₆ at 110 °C afforded bis(4-methylphenyl) sulfide in excellent yield. nih.gov This reactivity provides strong evidence for the intermediacy of such complexes in catalytic C-S bond formation reactions. nih.govacs.orgberkeley.edu A photoinduced, copper-catalyzed coupling of aryl thiols with aryl halides at low temperatures (0 °C) using CuI as a precatalyst without an added ligand has also been developed, with mechanistic studies suggesting the involvement of Cu(I)-thiolate complexes. organic-chemistry.org

| Copper(I) Source | Thiol | Ancillary Ligand | Product | Reactivity with Iodoarenes | Reference |

| [CuOtBu]₄ | Thiophenol | 1,10-Phenanthroline | [(phen)Cu(μ-SC₆H₅)]₂ | Reacts with p-iodotoluene to form bis(4-methylphenyl) sulfide. | nih.govacs.orgberkeley.edu |

| [CuOtBu]₄ | p-Thiocresol | 1,10-Phenanthroline | [(phen)Cu(μ-SC₆H₄CH₃-p)]₂ | - | nih.gov |

| CuCl | Potassium benzylthiolate (KSBn) | 2,9-Dimethyl-1,10-phenanthroline | Anionic tetranuclear copper(I) cluster | - | nih.gov |

Methodological Advances in Complex Synthesis

The synthesis of copper(I) thioether-iodide complexes is not merely a matter of mixing reagents; the outcome is highly sensitive to the reaction environment. Advances in synthetic methodologies have focused on controlling these parameters to achieve desired product selectivity and to modulate the architecture of the resulting complexes.

Influence of Reaction Conditions on Product Selectivity, including Solvent Systems

The choice of solvent can have a dramatic impact on the synthesis of copper(I) complexes. Solvents can influence the solubility of reactants and products, the stability of intermediates, and the aggregation state of the copper complexes.

For the synthesis of the CuI·DMS complex, a combination of a coordinating solvent (diethyl ether) and a precipitating solvent (hexanes) is used to control the crystallization process. orgsyn.org In catalytic applications of this complex, solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (CH₂Cl₂) are commonly employed. researchgate.net The use of different solvents can affect the efficiency of these catalytic reactions. For example, in the conjugate addition of vinylzirconocene reagents, THF is a suitable solvent. nih.gov

In the synthesis of copper(I) thiolate complexes, THF is often used as the reaction medium. nih.gov However, for subsequent reactions with iodoarenes, polar aprotic solvents like DMSO are utilized. nih.gov The solubility of copper(I) iodide itself is a critical factor, and it is known to be soluble in pyridine (B92270). stackexchange.com The use of solvent mixtures, such as chlorobenzene (B131634) and di-n-propyl sulfide, has also been reported for dissolving and depositing copper(I) iodide. stackexchange.com High-throughput screening of solvents like methyl t-butyl ether (MTBE), 2-MeTHF, toluene, and N,N-dimethylacetamide (DMAc) has been performed to optimize reaction conditions for copper-catalyzed reactions. acs.org

The temperature is another critical parameter. The formation of the CuI·DMS complex is typically carried out at or below room temperature, while its catalytic applications can require heating. orgsyn.org

Role of Ancillary Ligands in Modulating Cluster Architecture, e.g., Phosphines and Phenanthrolines

Ancillary ligands play a pivotal role in dictating the structure and properties of copper(I) iodide complexes. By carefully selecting the ligand, it is possible to control the nuclearity and geometry of the resulting cluster.

Phenanthroline Ligands: 1,10-Phenanthroline and its derivatives are effective ligands for the synthesis of copper(I) complexes. As discussed in section 2.1.3, they are crucial in the preparation of stable, isolable copper(I) thiolate complexes. nih.govacs.orgberkeley.edu The presence of the phenanthroline ligand influences the selectivity of the subsequent cross-coupling reactions. nih.gov Heteroleptic copper(I) iodide complexes containing both a phosphine (B1218219) and a phenanthroline ligand have also been synthesized and structurally characterized. rsc.org The combination of different ligand types allows for fine-tuning of the electronic and steric environment around the copper center, which in turn affects the properties and reactivity of the complex. The synthesis of various water-soluble 1,10-phenanthroline ligands has also been explored to create copper complexes with applications in aqueous media. mdpi.com Copper(II) complexes with phenanthroline ligands have also been extensively studied for their potential applications, for instance, as anticancer agents. nih.gov

Catalytic Applications and Reactivity Profiles of Iodocopper;methylsulfanylmethane Derived Systems

Catalysis in Organic Transformations

The iodocopper;methylsulfanylmethane system is a potent catalyst for the formation of various carbon-heteroatom and carbon-carbon bonds. The synergistic effect between the copper(I) salt and DMSO facilitates a range of organic reactions, often under mild conditions. nih.govrsc.org

Copper-catalyzed cyanation of aryl halides is a fundamental method for the synthesis of aromatic nitriles. While direct examples exclusively highlighting the pre-formed "this compound" complex for the conversion of iodobenzene (B50100) to benzonitrile (B105546) are not prevalent in the reviewed literature, the use of copper(I) iodide in DMSO is a well-established protocol for this transformation. In these reactions, DMSO serves not only as a solvent but also as a ligand that can influence the solubility and reactivity of the copper cyanide species. The transformation is a key step in the synthesis of various pharmaceuticals and agrochemicals. The general reaction involves the displacement of the iodide from the aromatic ring with a cyanide nucleophile, facilitated by the copper(I) catalyst.

Recent research has also explored the use of I2/DMSO systems for the synthesis of nitrogen-containing heterocyles, highlighting the role of DMSO as a reactant and oxidant in C-N bond formation. frontiersin.org For instance, the iodine-catalyzed oxidative amination of the sp3 C–H bond has been used to prepare quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidi-7(6H)-ones, where the quantity of iodine plays a crucial role in selectivity. nih.gov

The A³ coupling reaction, a three-component condensation of an alkyne, an aldehyde, and an amine, is a powerful atom-economical method for synthesizing propargylamines. Copper(I) iodide is a widely used and inexpensive catalyst for this transformation. rsc.org Research has shown that DMSO can be a superior solvent for certain copper-catalyzed reactions, leading to significantly higher yields compared to other common solvents like DMF, DCM, and toluene. gaylordchemical.com

A sustainable, solvent-free approach for CuI-catalyzed A³ coupling has been developed, yielding a diverse library of propargylamines in excellent yields (up to 99%) with short reaction times. rsc.org While this method is solvent-free, the principles of copper(I) catalysis are central. In solution-based systems, the choice of solvent is critical, and DMSO has been shown to be highly effective in promoting copper(I)-catalyzed reactions for the synthesis of pyrrole (B145914) derivatives, indicating its potential for enhancing A³ coupling reactions as well. gaylordchemical.com The catalytic system often involves the in situ formation of a catalytically active copper-acetylide species, which then reacts with the imine formed from the aldehyde and amine.

Table 1: Examples of Cu-catalyzed A³ Coupling Reactions

| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Phenylacetylene | CuI | 95 | researchgate.net |

| 4-Chlorobenzaldehyde | Morpholine (B109124) | 1-Heptyne | CuI | 92 | rsc.org |

| 2-Naphthaldehyde | Pyrrolidine | Trimethylsilylacetylene | CuI | 88 | rsc.org |

This table presents representative yields for CuI-catalyzed A³ coupling reactions, illustrating the versatility of this catalytic system.

The formation of carbon-sulfur bonds to create aryl thioethers is a crucial transformation in medicinal chemistry and materials science. Copper-catalyzed thioetherification of aryl halides provides a valuable alternative to palladium-catalyzed methods. researchgate.net The this compound system is particularly relevant here, as DMSO can serve as both a ligand and, in some cases, the source of the methylthio group. rsc.org

Copper-mediated methylthiolation of aryl halides using DMSO as the methylthiolating agent has been reported. rsc.org This procedure tolerates a variety of functional groups on the aryl halide. Furthermore, Cu(II)-mediated methylthiolation of aryl C-H bonds using DMSO as the methylthiolation reagent has also been achieved. acs.orgnih.gov In more traditional cross-coupling reactions, a copper(I) salt, often CuI, is used to catalyze the reaction between an aryl halide and a thiol. The use of DMSO as a solvent can be advantageous in these reactions. For instance, a method for the synthesis of 3-sulfenylated indoles involves a domino C-S/C-N bond formation using a well-defined copper(I)-phosphine complex catalyst. researchgate.net

Table 2: Copper-Catalyzed Thioetherification of Aryl Halides

| Aryl Halide | Thiol/Sulfur Source | Catalyst | Product | Yield (%) | Reference |

| Iodobenzene | Thiophenol | CuI | Phenyl sulfide (B99878) | High | researchgate.net |

| 4-Iodonitrobenzene | DMSO | CuI | 4-Nitrophenyl methyl sulfide | Good | rsc.org |

| 1-Bromo-4-methoxybenzene | Ethanethiol | CuI/ligand | 4-Methoxyphenyl ethyl sulfide | Good | researchgate.net |

This table showcases the utility of copper catalysis in the formation of C-S bonds, including instances where DMSO acts as a reactant.

Role as Stoichiometric Reagents in Synthetic Pathways

Beyond its catalytic applications, the this compound complex and related copper-sulfoxide systems can be employed as stoichiometric reagents to achieve specific synthetic transformations, particularly in the realm of organometallic chemistry and the functionalization of complex molecules.

The unique electronic and structural properties of fullerenes make their selective functionalization a significant challenge. Copper(I) reagents have emerged as valuable tools for controlling the addition of organometallic reagents to fullerene cages. A notable example is the Cu(I)-mediated regioselective tri-addition of Grignard reagents to rsc.orgfullerene. nih.gov In this reaction, the presence of a copper(I) bromide-dimethyl sulfide complex (CuBr·S(CH₃)₂) directs the addition of three organic groups to specific positions on the fullerene, leading to the formation of indenyl-type metal ligands embedded within the graphitic structure in high yields (90-99%). nih.gov

While this example utilizes a dimethyl sulfide complex, the underlying principle of using a soft copper(I) center coordinated by a sulfur-based ligand to modulate the reactivity of a powerful nucleophile like a Grignard reagent is directly applicable to the this compound system. The coordination of DMSO to the copper(I) ion can similarly temper the reactivity of the Grignard reagent, enhancing selectivity in additions to electron-deficient substrates like fullerenes. The high stability of fullerene colloids in DMSO further underscores the compatibility of this solvent system with fullerene chemistry. rsc.org

The this compound system and related copper-catalyzed reactions in DMSO have been applied to the functionalization of complex substrates, including the late-stage modification of bioactive molecules. The mild conditions and functional group tolerance of many copper-catalyzed reactions make them suitable for introducing new functionalities into intricate molecular architectures.

For instance, copper-catalyzed methods are employed for the synthesis of complex heterocyclic structures. A Cu(I)-catalyzed route to highly functionalized dihydropyrroles and pyrroles has been developed using DMSO as the solvent, showcasing the system's ability to construct complex scaffolds from simple building blocks under mild conditions. gaylordchemical.com Furthermore, the I₂/DMSO system has been utilized for the synthesis of C3-sulfenylated chromones through a multicomponent reaction, demonstrating the ability to construct complex heterocyclic systems in a single step. These examples highlight the role of the copper-DMSO system in facilitating the synthesis and functionalization of molecules with significant structural complexity.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in characterizing the nature of the chemical bonds and the electronic distribution within the CuI(DMSO) complex.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of copper(I) complexes. nih.govsibran.ruresearchgate.net DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry and predict key structural parameters. sibran.ruresearchgate.net For instance, in related copper(II) DMSO complexes, DFT calculations at the B3LYP/6-311++G(2d,2p) level have been shown to provide results that are in good agreement with experimental data from X-ray crystallography. sibran.ruresearchgate.net These calculations can determine bond lengths, such as Cu-S and Cu-I distances, and bond angles, which are crucial for understanding the coordination environment of the copper center. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, is also a standard output of DFT calculations. sibran.ruresearchgate.net

Below is a representative table of theoretical and experimental bond parameters for a related copper-DMSO complex, illustrating the accuracy of DFT methods.

| Parameter | Experimental Value | Calculated (DFT) Value |

| Cu-O Bond Length (Å) | 1.9737(24) | 1.985 |

| Cu-Cl Bond Length (Å) | 2.2452(9) | 2.258 |

| O-Cu-O Angle (°) | 173.08(13) | 172.5 |

| Cl-Cu-Cl Angle (°) | 148.97(4) | 147.8 |

| Data adapted from a study on a dichlorobis(dimethylsulfoxide-O)copper(II) complex. sibran.ru |

Ab Initio Methods in Elucidating Molecular Interactions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying molecular interactions. These methods are particularly useful for understanding the weak interactions that can influence the structure and properties of copper complexes. For instance, ab initio calculations have been employed to study the nature of cuprophilic (Cu···Cu) interactions in copper(I) iodide complexes, which are weak but significant forces that can dictate the formation of clusters and polymeric structures. nih.govsemanticscholar.org These calculations can quantify the strength of hydrogen bonds and other non-covalent interactions within the crystal lattice. researchgate.net In the context of the CuI(DMSO) complex, ab initio studies can elucidate the interaction between the DMSO ligand and the copper(I) iodide moiety, providing insights into the stability of the complex. mdpi.com

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions involving copper complexes, including those used in catalysis.

Prediction of Transition States and Intermediates

A key application of computational chemistry is the prediction of transient structures like transition states and reaction intermediates. acs.org For reactions where the CuI(DMSO) complex might act as a catalyst, computational methods can model the entire reaction coordinate. By locating the transition state structures, which represent the energy maxima along the reaction pathway, chemists can understand the kinetic barriers of the reaction. For example, in copper-catalyzed reactions, computational studies can identify key intermediates, such as those involving oxidative addition or reductive elimination steps. rsc.org This knowledge is instrumental in optimizing reaction conditions to favor desired product formation.

Energy Profile Mapping for Catalytic Cycles

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. researchgate.net This mapping provides a quantitative understanding of the thermodynamics and kinetics of each step in the cycle. For catalytic processes involving CuI(DMSO), this would involve modeling the coordination of substrates to the copper center, subsequent transformations, and the final release of the product with regeneration of the catalyst. Such energy profiles are crucial for understanding catalyst efficiency and for designing more effective catalysts for various organic transformations. gaylordchemical.com

Theoretical Exploration of Spectroscopic Properties, e.g., Optical Properties with TD-DFT

Theoretical methods are also extensively used to predict and interpret the spectroscopic properties of molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. researchgate.net For the CuI(DMSO) complex, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions centered on the copper ion. nih.govresearchgate.net These theoretical insights are invaluable for understanding the photophysical properties of the complex and its potential applications in areas like luminescent materials. rsc.orgescholarship.org

The following table presents a conceptual example of how TD-DFT results would be presented.

| Calculated Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |

| S0 → S1 | 2.85 | 0.015 | HOMO → LUMO (MLCT) |

| S0 → S2 | 3.12 | 0.002 | HOMO-1 → LUMO (d-d) |

| S0 → S3 | 3.54 | 0.230 | HOMO → LUMO+1 (MLCT/ILCT) |

| This is a representative table and does not reflect actual calculated values for iodocopper;methylsulfanylmethane. |

Future Research Directions and Emerging Trends

Rational Design of New Copper(I) Thioether-Iodide Complexes with Tailored Properties

The rational design of new copper(I) thioether-iodide complexes is a primary frontier for future research, moving beyond serendipitous discovery to the deliberate engineering of molecules for specific functions. A key area of exploration is the systematic modification of the thioether ligand. By altering the steric and electronic properties of the sulfur-based ligand, researchers can fine-tune the solubility, stability, and reactivity of the resulting copper complex. For instance, modifying the alkyl groups on the thioether can influence the accessibility of the copper center, which in turn affects its catalytic activity.

Inspiration for ligand design is increasingly being drawn from bioinorganic chemistry, particularly from copper-containing enzymes that perform selective oxidations under mild conditions. uni-giessen.de Synthesizing complexes with ligand systems that mimic the active sites of these enzymes could lead to catalysts with unprecedented selectivity and efficiency. uni-giessen.de The structural diversity of copper(I) iodide frameworks, which can range from simple dimers to complex coordination polymers, presents another avenue for rational design. nih.gov By choosing specific thioether or mixed-donor ligands (e.g., N/S ligands), it is possible to direct the assembly of unique topologies like the hexagonal [Cu₃I₃] structures, which may exhibit novel material or catalytic properties. nih.govresearchgate.net The goal is to create a toolbox of ligands that allows for the predictable construction of copper(I) thioether-iodide complexes with tailored electronic structures, redox potentials, and geometries for applications in catalysis and materials science. researchgate.net

Development of Advanced Spectroscopic Techniques for in situ Mechanistic Elucidation

A significant challenge in harnessing the full potential of copper(I) complexes is understanding their precise mechanism of action in solution. Future progress will heavily rely on the development and application of advanced spectroscopic techniques for in situ and operando studies, which monitor the catalyst as the reaction happens. Techniques such as low-temperature stopped-flow UV-Vis spectroscopy have already proven valuable for observing transient species in reactions with oxidants like dioxygen. uni-giessen.de

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool, particularly for studying reactions that may involve changes in the copper oxidation state (from Cu(I) to paramagnetic Cu(II)) or the generation of radical intermediates. york.ac.ukacs.org EPR spin-trapping studies can establish the presence of free-radical pathways, providing crucial mechanistic insights. york.ac.uk The integration of kinetic studies using UV-Vis and EPR with NMR analysis allows for a more complete picture, helping to distinguish between monomeric and aggregate species in solution, which may react via different, non-radical pathways. york.ac.uk The ongoing development of these spectroscopic methods will be critical for elucidating complex reaction networks, identifying true catalytic intermediates, and ultimately optimizing reaction conditions for higher efficiency and selectivity. researchgate.netmdpi.com

Synergistic Combination of Experimental and Computational Methods for Complex Design

The synergy between experimental investigation and computational modeling represents a powerful and rapidly growing trend in coordination chemistry. researchgate.netlu.se For copper(I) thioether-iodide complexes, this integrated approach is becoming indispensable for both predicting new structures and understanding their behavior. researchgate.netmdpi.com Density Functional Theory (DFT) calculations are increasingly used to predict the geometries and electronic structures of these complexes, complementing experimental data from X-ray crystallography. researchgate.netlu.se This is particularly useful for rationalizing the stability of different structural motifs and understanding the nature of metal-ligand and cuprophilic (Cu···Cu) interactions. nih.gov

Furthermore, computational methods can shed light on reaction mechanisms and predict spectroscopic properties. researchgate.net Time-dependent DFT (TD-DFT) can help assign electronic transitions observed in UV-Vis spectra, while other calculations can correlate observed EPR signals to specific molecular geometries. acs.orgresearchgate.netresearchgate.net This combined experimental-theoretical approach allows researchers to build robust structure-property relationships. mdpi.com For example, by combining experimental data with docking calculations, researchers can predict how these complexes might interact with biological molecules, opening avenues for biomedical applications. researchgate.netmdpi.com This feedback loop—where experimental results validate and refine computational models, which in turn guide future experiments—accelerates the discovery and optimization of new functional copper complexes.

Exploration of New Catalytic Paradigms and Sustainable Synthetic Approaches

While copper(I) iodide-dimethyl sulfide (B99878) complexes are established catalysts for reactions like conjugate addition, there is vast potential for their application in new catalytic transformations. orgsyn.orgresearchgate.net A major trend is the development of novel, cost-effective catalytic systems for constructing complex molecules. acs.org Research is expanding into copper-catalyzed cyclization reactions, C-H functionalization, and cross-coupling reactions to form C-S, C-N, and C-O bonds, driven by the need for more efficient and selective synthetic methods. nih.govacs.org

A strong emphasis is placed on "greener chemistry." orgsyn.org This involves designing catalytic processes that operate under mild conditions, utilize less toxic and abundant metals like copper, and proceed in environmentally benign solvents, including water. nih.gov The development of recoverable and reusable heterogeneous catalysts, for example by anchoring copper(I) thioether complexes onto solid supports like silica, is a key strategy for improving the sustainability of chemical manufacturing. nih.gov By exploring new reaction types and focusing on sustainable principles, the field aims to leverage the unique reactivity of copper(I) thioether-iodide complexes to address contemporary challenges in organic synthesis and materials science. mdpi.com

Q & A

Q. Which analytical techniques are most effective for characterizing iodocopper-methylsulfanylmethane complexes?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention index comparisons (e.g., RIa = 734 for methylsulfanylmethane) can identify volatile components . For non-volatile characterization, Fourier-transform infrared spectroscopy (FTIR) detects Cu-Br and S-C bonding, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies copper content .

Q. What are the key safety considerations when handling iodocopper-methylsulfanylmethane complexes in the laboratory?

- Methodological Answer : Use inert atmosphere techniques (glovebox/Schlenk line) to prevent moisture-induced decomposition. Personal protective equipment (PPE) must include nitrile gloves and goggles, as the compound reacts exothermically with water .

Q. What are the documented applications of iodocopper-methylsulfanylmethane complexes in organic synthesis?

- Methodological Answer : The complex catalyzes Grignard-type reactions, particularly for perfluoroolefins. Optimize catalytic efficiency by adjusting ligand-to-copper ratios (1:1 to 1:2) and using aprotic solvents like THF .

Advanced Research Questions

Q. How do variations in solvent polarity affect the catalytic efficiency of iodocopper-methylsulfanylmethane in cross-coupling reactions?

- Methodological Answer : Systematic solvent screening (e.g., toluene vs. DMF) under controlled temperatures (25–80°C) can reveal polarity-dependent activity. Monitor reaction progress via GC-MS and correlate with Kamlet-Taft solvent parameters to isolate dielectric effects .

Q. What strategies resolve contradictions in reported reaction yields when using iodocopper-methylsulfanylmethane as a catalyst?

- Methodological Answer : Conduct reproducibility studies with strict moisture control (Karl Fischer titration for solvent dryness). Compare substrate scope limitations (e.g., steric hindrance in aryl halides) and use multivariate analysis to identify confounding variables like trace oxygen .

Q. How does the electronic structure of iodocopper-methylsulfanylmethane influence its reactivity in organometallic reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Validate with experimental kinetics (e.g., rate constants for oxidative addition) and in-situ X-ray absorption spectroscopy (XAS) .

Q. What methodological approaches are recommended for studying the degradation pathways of iodocopper-methylsulfanylmethane under varying environmental conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) with periodic sampling. Track degradation products via high-resolution LC-MS and identify intermediates using tandem MS/MS fragmentation. Compare degradation kinetics in aerobic vs. anaerobic environments .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported retention indices (RI) for methylsulfanylmethane across studies?

Q. What experimental controls are essential when comparing catalytic performance of iodocopper-methylsulfanylmethane with analogous copper complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.